2-Benzyloxybenzyl alcohol
Overview
Description
It is a white or colorless to yellow powder or clear liquid at room temperature . This compound is often used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
2-Benzyloxybenzyl alcohol has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that alcohols, in general, can interact with a variety of cellular targets, including ion channels and enzymes .
Mode of Action
For instance, they can bind to specific sites on proteins, altering their structure and function .
Biochemical Pathways
For example, they can inhibit the function of enzymes, disrupt cell membranes, and interfere with signal transduction pathways .
Pharmacokinetics
Alcohols are generally well-absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .
Result of Action
Alcohols can cause a variety of effects at the molecular and cellular level, including changes in protein structure and function, disruption of cell membranes, and alterations in signal transduction pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Benzyloxybenzyl alcohol. For example, the presence of other substances, such as other alcohols or drugs, can influence its effects. Additionally, factors such as temperature and pH can affect its stability .
Safety and Hazards
Future Directions
While specific future directions for 2-Benzyloxybenzyl alcohol were not found, research into the synthesis and applications of alcohols is ongoing . For instance, research into the electrooxidation of alcohols like benzyl alcohol could lead to new methods for producing valuable chemicals and facilitating coupled H2 production .
Biochemical Analysis
Biochemical Properties
2-Benzyloxybenzyl alcohol plays a significant role in biochemical reactions, particularly in the context of proteomics research It interacts with various enzymes, proteins, and other biomolecules For instance, it can act as a substrate for certain oxidoreductases, which catalyze the oxidation-reduction reactions involving this compound
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. These effects are essential for understanding how this compound impacts cellular function and its potential therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to either inhibition or activation of their functions. For instance, this compound may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities. Understanding these temporal effects is essential for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific signaling pathways or enhancing metabolic processes. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological functions. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be oxidized by specific oxidoreductases to form corresponding aldehydes or acids. These metabolic transformations are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for elucidating the compound’s biological activity and potential therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzyloxybenzyl alcohol can be synthesized through several methods. One common method involves the reaction of 2-hydroxybenzyl alcohol with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyloxybenzyl alcohol undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed:
Oxidation: 2-Benzyloxybenzaldehyde
Reduction: 2-Benzyloxybenzylamine
Substitution: Products vary based on the nucleophile used
Comparison with Similar Compounds
Benzyl alcohol: Similar structure but lacks the benzyloxy group.
2-Hydroxybenzyl alcohol: Similar structure but lacks the benzyloxy group.
2-Benzyloxybenzaldehyde: Oxidized form of 2-Benzyloxybenzyl alcohol.
Uniqueness: this compound is unique due to the presence of both a benzyloxy group and a hydroxyl group on the benzyl ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Properties
IUPAC Name |
(2-phenylmethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZMRABYCSOXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187471 | |
Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3381-87-1 | |
Record name | 2-(Phenylmethoxy)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3381-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, o-(benzyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003381871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 2-(phenylmethoxy)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(Benzyloxy)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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